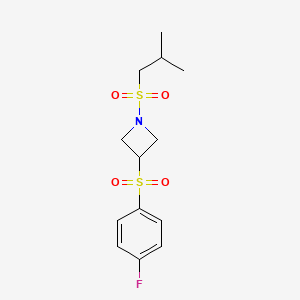
N1-(2-méthoxy-2-(3-méthoxyphényl)éthyl)-N2-(thiophène-2-ylméthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes methoxyphenyl and thiophenyl groups, making it an interesting subject for chemical studies.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 3-methoxyphenylacetic acid with methanol in the presence of a catalyst to form the methoxyphenyl intermediate.
Synthesis of the Thiophenyl Intermediate: Thiophen-2-ylmethanol is reacted with oxalyl chloride to form the thiophenyl intermediate.
Coupling Reaction: The final step involves coupling the methoxyphenyl and thiophenyl intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The methoxy and thiophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiophenol (C6H5SH) can be employed.
Major Products
Oxidation: Methoxyphenyl aldehyde or carboxylic acid.
Reduction: Corresponding amines.
Substitution: Substituted methoxyphenyl or thiophenyl derivatives.
Mécanisme D'action
The mechanism of action of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)acetamide
- N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)urea
Uniqueness
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its specific combination of methoxyphenyl and thiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-13-6-3-5-12(9-13)15(23-2)11-19-17(21)16(20)18-10-14-7-4-8-24-14/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLJSEYEBJZCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
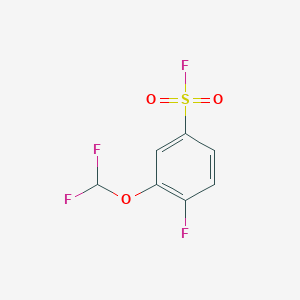
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2545232.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2545233.png)
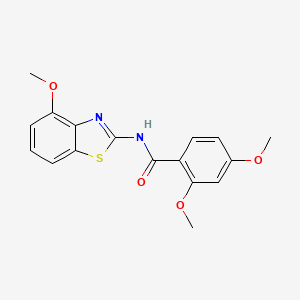
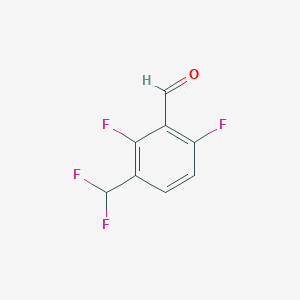
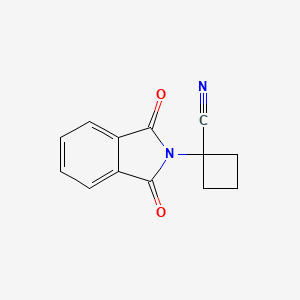
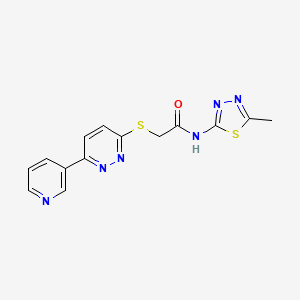
![N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2545239.png)
![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2545242.png)
![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine](/img/structure/B2545244.png)
![N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2545245.png)

